9-ETHYL-3-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE
Description
Properties
IUPAC Name |
9-ethyl-3-[[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O/c1-3-30-26-10-5-4-9-24(26)25-18-22(11-12-27(25)30)20-29-15-13-28(14-16-29)19-21-7-6-8-23(17-21)31-2/h4-12,17-18H,3,13-16,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVFWSFUAASLHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC(=CC=C4)OC)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ETHYL-3-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE typically involves multiple steps, starting with the preparation of the carbazole core. The key steps include:
Formation of the Carbazole Core: The carbazole core can be synthesized through a series of cyclization reactions involving aniline derivatives and dihalobenzenes.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through a Mannich reaction, where the carbazole core is reacted with formaldehyde and the appropriate piperazine derivative.
Methoxyphenyl Group Addition: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, typically using a methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine moiety serves as a nucleophilic site, enabling reactions with electrophiles. For example:
Key Insight : The secondary amines in the piperazine ring readily undergo alkylation or acylation, forming derivatives with modified pharmacokinetic properties .
Electrophilic Aromatic Substitution (EAS) on the Carbazole Core
The carbazole’s aromatic system undergoes EAS at activated positions (C-2, C-4, C-6), influenced by the electron-donating ethyl group at N-9:
Structural Influence : The 3-methoxybenzyl group on the piperazine ring exerts minimal steric hindrance, allowing regioselective substitution at carbazole’s activated positions .
Oxidation Reactions
The ethyl and methoxy groups are susceptible to oxidative transformations:
| Site of Oxidation | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ethyl group (N-9) | KMnO₄, H₂O, 80°C | Carbazole-9-carboxylic acid | |
| Methoxybenzyl group | CrO₃, AcOH, RT | 3-Methoxybenzoic acid derivative |
Mechanistic Note : Oxidative cleavage of the ethyl group generates carboxylic acid derivatives, as observed in structurally similar carbazole compounds .
Reductive Transformations
Reduction of the carbazole core or substituents:
Application : Partial hydrogenation enhances solubility while retaining aromaticity for biological interactions .
Cyclization and Annulation Reactions
The compound participates in cycloadditions to form fused heterocycles:
Example : Reaction with propargyl alcohols under zinc triflate catalysis yields pyrrolo-carbazoles, leveraging the nucleophilicity of the carbazole’s C-2 position .
Biochemical Interactions
While not a traditional chemical reaction, the compound’s biological activity involves non-covalent interactions:
| Target | Interaction Type | Biological Effect | Reference |
|---|---|---|---|
| p53 pathway | Reactivation via binding | Apoptosis in melanoma cells | |
| Cholinesterase enzymes | Competitive inhibition | Neuroprotective effects |
Mechanism : The carbazole core intercalates into DNA or binds enzyme active sites, while the piperazine enhances solubility and target affinity .
Stability and Degradation
Under extreme conditions, degradation occurs via:
| Condition | Pathway | Products | Reference |
|---|---|---|---|
| Acidic hydrolysis | Cleavage of piperazine-methylene bond | 3-Methoxybenzyl alcohol and carbazole fragments | |
| Photolysis | Radical formation at carbazole core | Oxidized carbazole derivatives |
Comparative Reactivity Table
| Functional Group | Reactivity Ranking (1 = most reactive) | Dominant Reaction |
|---|---|---|
| Piperazine amines | 1 | Alkylation/Acylation |
| Carbazole C-2/C-4 | 2 | Electrophilic substitution |
| Ethyl group (N-9) | 3 | Oxidation to carboxylic acid |
| Methoxybenzyl group | 4 | Oxidative cleavage |
Scientific Research Applications
9-ETHYL-3-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and neuroprotective agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 9-ETHYL-3-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Carbazole Derivatives with Piperazine Linkers
- 2-(4-Chlorophenoxy)-1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}ethanone ethanedioate (1:1) (): This compound shares the 9-ethylcarbazole core and piperazinylmethyl substituent but differs in the linker and aromatic group. The target compound uses a methylene (-CH₂-) bridge to connect the carbazole and piperazine, whereas this analog employs an ethanone (-CO-) linker. The ethanone group may reduce flexibility and alter electronic properties compared to the methylene bridge. Additionally, the 4-chlorophenoxy substituent in the analog is an electron-withdrawing group, contrasting with the 3-methoxyphenyl (electron-donating) group in the target compound. These differences could impact solubility, metabolic stability, and target affinity .
- 9-ETHYL-3-(N-METHYL-N-PHENYLHYDRAZONOMETHYL)CARBAZOLE (): This derivative replaces the piperazine-methoxyphenyl moiety with a hydrazone group.
Quinoline-Piperazine Hybrids ()
Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1) feature a quinoline core instead of carbazole. Quinoline’s nitrogen heteroatom enhances polarity and hydrogen-bonding capacity, which could improve water solubility relative to carbazole. However, the piperazine-carbonyl-benzoate architecture in C1 introduces a rigid, planar structure that may limit membrane permeability compared to the target compound’s methoxyphenylmethyl-piperazine group .
Physicochemical Properties
While explicit data for the target compound is absent, inferences can be drawn from analogs:
Biological Activity
9-Ethyl-3-({4-[(3-methoxyphenyl)methyl]piperazin-1-yl}methyl)-9H-carbazole is a synthetic organic compound belonging to the carbazole family, characterized by its complex tricyclic structure. This compound has garnered interest due to its potential pharmacological properties, particularly in neuropharmacology and oncology. The following sections explore its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₃₅H₄₃N₃O, with a molecular weight of 563.65 g/mol. Its structure features an ethyl group at the 9-position and a piperazine moiety linked through a methylene bridge at the 3-position of the carbazole core, contributing to its unique chemical properties and potential biological activities.
Pharmacological Effects
Research indicates that compounds in the carbazole family exhibit diverse biological activities, including:
- Antitumor Activity : Similar carbazole derivatives have shown promise in inhibiting tumor growth through various pathways, including apoptosis induction in cancer cells. For instance, studies on related compounds have demonstrated their ability to reactivate the p53 pathway in melanoma cells, leading to increased apoptosis and reduced proliferation .
- Neuropharmacological Effects : Interaction studies have highlighted the binding affinity of this compound to serotonin and dopamine receptors, suggesting potential antidepressant-like effects. The structural components such as the piperazine moiety enhance its interaction with these receptors, which are critical targets in treating mood disorders.
The mechanisms underlying the biological activities of this compound involve:
- Receptor Binding : The compound's ability to bind to neurotransmitter receptors (e.g., serotonin and dopamine) may mediate its effects on mood and cognition.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by upregulating caspase activity, a critical step in programmed cell death .
- Inhibition of Tumor Growth : The compound may inhibit pathways involved in cell proliferation and survival, particularly in cancerous tissues.
Case Studies
Several studies have investigated the biological activity of related carbazole derivatives:
- Anticancer Studies : A derivative similar to this compound demonstrated selective inhibition of BRAF-mutated melanoma cells while sparing normal melanocytes. The mechanism involved enhancing apoptotic pathways without causing toxicity to normal tissues .
- Neuroactivity Assessments : Research has shown that compounds with similar structural motifs exhibit significant neuroactivity, suggesting that this compound may possess similar properties.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 9-Ethylcarbazole | C₁₃H₁₁N | Base structure without substituents; used as a precursor. |
| 3-Amino-9-Ethylcarbazole | C₁₃H₁₂N₂ | Contains an amino group; known for anticancer properties. |
| 1-(4-Methoxyphenyl)-piperazine | C₁₁H₁₄N₂O | A simpler piperazine derivative; studied for neuroactivity. |
Q & A
Q. What are the key considerations for synthesizing and purifying 9-ETHYL-3-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE?
- Methodological Answer : Synthesis requires multi-step optimization, including:
- Reactor Design : Use of Schlenk-line techniques under inert conditions to prevent oxidation of the piperazine and carbazole moieties .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >85% purity, as demonstrated in analogous piperazine-carbazole derivatives .
- Yield Optimization : Statistical design of experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry) affecting reaction efficiency .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Combine analytical techniques to resolve ambiguities:
- NMR : Compare - and -NMR shifts with DFT-calculated spectra for the carbazole-piperazine scaffold.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., expected [M+H] at m/z ~434.2).
- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of the 3-methoxyphenyl substituent .
- Cross-Validation : Use computational tools (e.g., Gaussian, COMSOL) to simulate spectroscopic profiles and detect outliers .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding properties?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways (e.g., nucleophilic substitution at the piperazine nitrogen) and transition states .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., dopamine receptors) using force fields like CHARMM or AMBER .
- Machine Learning : Train models on existing carbazole derivatives to predict solubility or metabolic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical predictions and experimental data for this compound?
- Methodological Answer :
- Error Source Analysis : Compare computational parameters (e.g., solvent models in DFT) with experimental conditions (e.g., polarity, pH). For example, discrepancies in pKa predictions may arise from implicit vs. explicit solvent modeling .
- Sensitivity Testing : Vary input parameters (e.g., basis sets, convergence criteria) to assess robustness of computational models .
- Experimental Replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate environmental variables .
Q. What strategies optimize reaction conditions for scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Fractional Factorial Design : Screen variables (e.g., catalyst loading, solvent volume) to prioritize influential factors .
- Process Control : Implement real-time monitoring (e.g., in-situ FTIR) to detect intermediates and adjust parameters dynamically .
- Case Study : For analogous compounds, optimizing stirring rate and temperature reduced byproducts by 30% while achieving 90% yield .
Q. How can AI-driven tools enhance the study of this compound’s pharmacokinetic or toxicological profiles?
- Methodological Answer :
- Predictive Modeling : Use platforms like COMSOL Multiphysics to simulate absorption/distribution kinetics based on logP and plasma protein binding data .
- Toxicity Prediction : Train neural networks on structural alerts (e.g., piperazine-related hepatotoxicity) from databases like Tox21 .
- Automated Workflows : Integrate robotic liquid handlers with AI for high-throughput ADMET (absorption, distribution, metabolism, excretion, toxicity) screening .
Key Challenges and Recommendations
- Data Reproducibility : Cross-validate computational models with experimental controls to mitigate software-specific biases .
- Interdisciplinary Integration : Combine synthetic chemistry with cheminformatics for rapid SAR (structure-activity relationship) exploration .
- Ethical Data Use : Ensure AI training datasets exclude proprietary or unvalidated sources to maintain academic rigor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
